molecular formula C11H9N3O5 B2449777 2-methyl-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-3-carbohydrazide CAS No. 298218-15-2

2-methyl-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-3-carbohydrazide

Cat. No.: B2449777
CAS No.: 298218-15-2
M. Wt: 263.209
InChI Key: IHFHYWFUHCPLBG-WUXMJOGZSA-N
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Description

2-methyl-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-3-carbohydrazide is a compound belonging to the class of nitrofuran derivatives. These compounds are known for their broad-spectrum antibacterial and antimicrobial properties. The presence of the nitro group in the furan ring is a key feature that contributes to its biological activity .

Preparation Methods

The synthesis of 2-methyl-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-3-carbohydrazide typically involves the nitration of furan derivatives followed by condensation reactions. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to further reactions to introduce the carboxamide group.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-methyl-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and hydrogen gas. Major products formed from these reactions include amino derivatives and substituted furan compounds .

Scientific Research Applications

2-methyl-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-3-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-3-carbohydrazide involves the interaction of the nitro group with bacterial enzymes. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components. This ultimately results in the inhibition of bacterial growth and cell death .

Comparison with Similar Compounds

Similar compounds to 2-methyl-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-3-carbohydrazide include:

The uniqueness of this compound lies in its specific structure, which allows for a distinct mechanism of action and a broad spectrum of antimicrobial activity.

Properties

IUPAC Name

2-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-7-9(4-5-18-7)11(15)13-12-6-8-2-3-10(19-8)14(16)17/h2-6H,1H3,(H,13,15)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFHYWFUHCPLBG-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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